Silvestrol
Overview
Description
Silvestrol is a natural product from the flavagline family, with a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . It is found in the bark of trees from the genus Aglaia, especially Aglaia silvestris and Aglaia foveolata . It acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A .
Synthesis Analysis
Silvestrol has been prepared in multigram quantities through total synthesis, using previously reported methodology . The synthesis process is complex and requires advanced techniques and expertise .Molecular Structure Analysis
Silvestrol has a unique molecular structure that includes a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . Its molecular formula is C34H38O13 .Physical And Chemical Properties Analysis
Silvestrol has a density of 1.5±0.1 g/cm3, a boiling point of 800.8±65.0 °C at 760 mmHg, and a flash point of 252.4±27.8 °C . It has 13 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds .Scientific Research Applications
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Anti-tumor Research
- Field : Oncology
- Application : Silvestrol has shown potential as an anti-tumor agent. It has been studied for its effects on various types of cancer, including melanoma and leukemia .
- Methods : The cytotoxic profile of silvestrol was assessed in various cancer cell lines . It has been found to inhibit the replication of cancer cells and induce cell death .
- Results : Silvestrol reduced viability in a cell-type-dependent manner . It has been found to exhibit very potent in vitro cytotoxic activity against several human cancer cell lines .
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Anti-coronavirus Research
- Field : Virology
- Application : Silvestrol has been found to have antiviral properties, particularly against coronaviruses .
- Methods : The antiviral activity of Silvestrol was tested against SARS-CoV-2 in vitro .
- Results : Silvestrol was found to be extremely effective at stopping the replication of SARS-CoV-2 .
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Organ Transplant Research
- Field : Transplantation Medicine
- Application : Silvestrol, under the name sirolimus, is used to coat coronary stents and in prevention of organ transplant rejection .
- Methods : It works by inhibiting activation of T cells and B cells .
- Results : It has been approved by the FDA and marketed under the trade name Rapamune .
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SARS-CoV-2 Research
- Field : Virology
- Application : Silvestrol has been found to have potential therapeutic effects against SARS-CoV-2 .
- Methods : The antiviral activity of Silvestrol was tested against SARS-CoV-2 in vitro .
- Results : Silvestrol was found to be extremely effective at stopping the replication of SARS-CoV-2 .
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Ebolaviruses Research
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Cancer Research
- Field : Oncology
- Application : Silvestrol provides direct anti-tumor activity through carcinogenic cell death and indirect tumor activity, such as innate immunity .
- Methods : The anti-tumor properties of Silvestrol have been studied in the laboratory .
- Results : These properties are unique to Silvestrol and represent a highly novel discovery in cancer drug development .
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Antiviral Compound Research
- Field : Virology
- Application : Silvestrol is a compound effective against various viruses, such as corona- and Ebolaviruses .
- Methods : The cytotoxic profile of silvestrol was assessed in various cancer cell lines, as well as the mutagenic and genotoxic potential with Ames and micronuclei tests, respectively .
- Results : Silvestrol reduced viability in a cell-type-dependent manner, mediated no off-target effects via GPCRs, had no mutagenic potential and minor genotoxic effects at 50 nM .
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Bioavailability Research
- Field : Pharmacology
- Application : The bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
- Methods : To predict the bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
- Results : Silvestrol showed low permeability but good cellular uptake and high stability .
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Antiviral Compound Research
- Field : Virology
- Application : Silvestrol is a compound effective against various viruses, such as corona- and Ebolaviruses .
- Methods : The cytotoxic profile of silvestrol was assessed in various cancer cell lines, as well as the mutagenic and genotoxic potential with Ames and micronuclei tests, respectively .
- Results : Silvestrol reduced viability in a cell-type-dependent manner, mediated no off-target effects via GPCRs, had no mutagenic potential and minor genotoxic effects at 50 nM .
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Bioavailability Research
- Field : Pharmacology
- Application : The bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
- Methods : To predict the bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
- Results : Silvestrol showed low permeability but good cellular uptake and high stability .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVCXBFGBCD-QKDMMWSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028120 | |
Record name | Silvestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silvestrol | |
CAS RN |
697235-38-4 | |
Record name | (-)-Silvestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697235-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silvestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silvestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SILVESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.